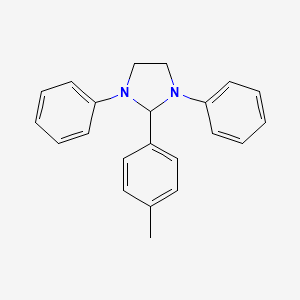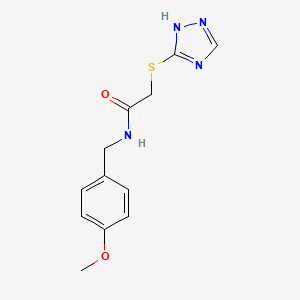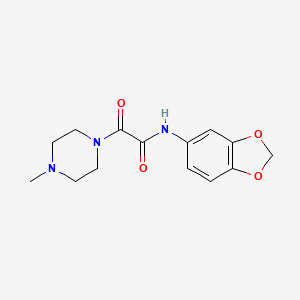![molecular formula C16H19ClN2O3 B5029211 ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)
ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate, also known as ethyl 7-chloro-8-methyl-4-oxo-quinoline-3-carboxylate, is a quinoline derivative that has shown potential as an antibacterial and antifungal agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been explored.
作用机制
The mechanism of action of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate is not fully understood. However, it has been suggested that the compound may inhibit the synthesis of bacterial and fungal cell walls by interfering with the biosynthesis of peptidoglycan and chitin, respectively.
Biochemical and Physiological Effects:
Ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate has been shown to have low toxicity and minimal side effects in animal studies. It has also been reported to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related disorders.
实验室实验的优点和局限性
One advantage of using ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the effects of microbial inhibition on various biological processes. However, one limitation is that the compound may not be effective against all bacterial and fungal strains, and further research is needed to determine its efficacy against different microorganisms.
未来方向
1. Investigation of the mechanism of action of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate against bacterial and fungal strains.
2. Development of new derivatives of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate with improved activity and reduced toxicity.
3. Exploration of the potential use of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate in the treatment of inflammatory and oxidative stress-related disorders.
4. Investigation of the effects of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate on different biological processes, such as cell proliferation and apoptosis.
5. Study of the pharmacokinetics and pharmacodynamics of ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate in animal models.
合成方法
Ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate has been synthesized using different methods, including condensation of 7-chloro-4-quinolone-3-carboxylic acid with 2-amino-1-propanol and ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate chloroformate, and reaction of 7-chloro-4-quinolone-3-carboxylic acid with 2-amino-1-propanol and thionyl chloride followed by esterification with ethanol.
科学研究应用
Ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate-3-quinolinecarboxylate has shown potential as an antibacterial and antifungal agent. It has been tested against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The compound has demonstrated significant inhibitory activity against these microorganisms, making it a promising candidate for further research.
属性
IUPAC Name |
ethyl 7-chloro-4-(2-hydroxypropylamino)-8-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-4-22-16(21)12-8-19-14-10(3)13(17)6-5-11(14)15(12)18-7-9(2)20/h5-6,8-9,20H,4,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIPQYBAFFTFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCC(C)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5029137.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride](/img/structure/B5029146.png)
![1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5029158.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide](/img/structure/B5029161.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)

![(2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5029184.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5029192.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)

![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5029221.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)